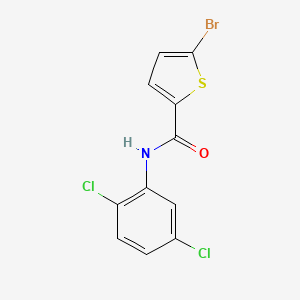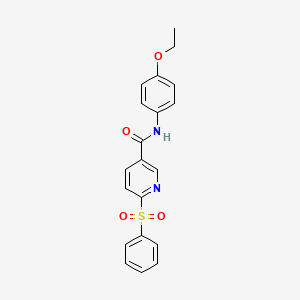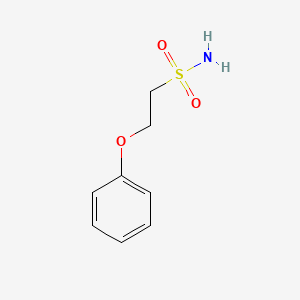![molecular formula C20H25N3O3S B2487994 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 681267-22-1](/img/structure/B2487994.png)
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C20H18FN3O3S and a molecular weight of 399.43900 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Generally, the compound is prepared by dissolving the free acid in an appropriate organic solvent, preferably tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit), filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dimethylphenyl group, a 5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl group, and a cyclohexanecarboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 399.43900 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Researchers have investigated its activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a potential candidate for novel antibiotics .
Anti-Inflammatory Activity
The compound’s structure suggests that it may possess anti-inflammatory properties. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Further studies are needed to validate its potential as an anti-inflammatory drug .
Anticancer Potential
In vitro studies have indicated that this compound could inhibit cancer cell proliferation. Its mechanism of action involves interference with cell cycle progression and induction of apoptosis. However, more extensive investigations, including animal models, are necessary to evaluate its efficacy against specific cancer types .
Neuroprotective Effects
Researchers have investigated the compound’s impact on neuronal health. It shows promise in protecting neurons from oxidative stress and neurodegenerative processes. Potential applications include treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antifungal Activity
Preliminary studies indicate that this compound exhibits antifungal properties. It has been tested against various fungal strains, including dermatophytes and Candida species. Further research is required to determine its efficacy and safety as an antifungal agent .
Analgesic and Anti-Nociceptive Effects
Animal studies have suggested that the compound may have analgesic properties. It could potentially alleviate pain and reduce nociceptive responses. However, more research is needed to understand its mechanisms and optimize its use .
Metabolic Disorders
Given its structural features, this compound might influence metabolic pathways. Researchers have explored its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Investigating its potential in managing metabolic disorders (e.g., diabetes) is an exciting avenue for future research .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-8-9-16(10-14(13)2)23-19(17-11-27(25,26)12-18(17)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHPALPCIVGDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

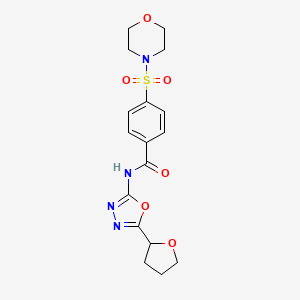

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)
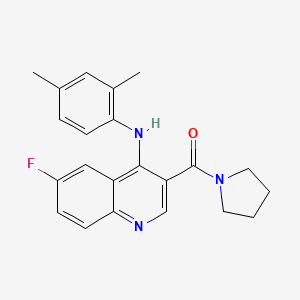


![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)
